molecular formula C15H20O4 B190446 ABSCISIC ACID CAS No. 14375-45-2

ABSCISIC ACID

Cat. No.: B190446
CAS No.: 14375-45-2
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-LXGGSRJLSA-N
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Description

Abscisic acid is a plant hormone that plays a crucial role in various plant developmental processes and stress responses. It is a sesquiterpene, which means it is a compound made up of three isoprene units. This compound is involved in seed dormancy, the regulation of stomatal closure, and the response to environmental stresses such as drought, salinity, and cold. It was first identified in the 1960s and has since been extensively studied for its role in plant physiology .

Mechanism of Action

Abscisic Acid (ABA), also known as (RS)-Abscisic acid, Dormin, or (+/-)-Abscisic acid, is a crucial phytohormone that plays a significant role in plant growth, development, and stress responses .

Target of Action

The primary targets of ABA are the guard cells in plants . ABA binds to receptors at the surface of the plasma membrane of these cells . It also targets proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .

Mode of Action

ABA’s interaction with its targets leads to several interconnecting pathways which converge to produce a rise in pH in the cytosol and transfer of Ca2+ from the vacuole to the cytosol . This interaction results in changes in gene expression and subsequent analysis of cis- and trans-acting regulatory elements of responsive promoters .

Biochemical Pathways

ABA is synthesized from carotenoids in chloroplasts and transported throughout the plant . It modulates various plant growth and metabolic processes, including seed development and germination, vegetative growth, stomatal regulation, flowering, and leaf senescence under diverse environmental conditions . It also affects the production, signaling, catabolism, and transport within plant tissues .

Pharmacokinetics

The pharmacokinetics of ABA involves its biosynthesis, signaling, and metabolism . The molecular docking investigation of ABA with 11-HSD1, GFAT, PPAR-gamma, and SIRT6 revealed considerably low binding energy and predicted inhibition constant .

Action Environment

Environmental factors significantly influence ABA’s action, efficacy, and stability. Under stress, ABA is synthesized in various plant organs, playing roles in diverse adaptive processes, including seed dormancy, growth inhibition, and leaf senescence . It helps maintain seed dormancy and inhibits germination, whereas during the post-germination stage, this hormone inhibits growth to conserve energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abscisic acid involves several steps, starting from farnesyl pyrophosphate, a common precursor in the biosynthesis of terpenoids. The key steps include cyclization, oxidation, and isomerization reactions. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce this compound from simple sugars. Chemical synthesis, on the other hand, involves multiple steps of organic reactions starting from readily available precursors .

Chemical Reactions Analysis

Types of Reactions: Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and conjugation.

Common Reagents and Conditions:

Major Products:

    Phaseic Acid: Formed through the oxidation of this compound.

    Dihydrophaseic Acid: Formed through the reduction of phaseic acid.

    This compound Glucosyl Ester: Formed through glycosylation reactions.

Scientific Research Applications

Abscisic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Gibberellins: Another class of plant hormones involved in growth and development.

    Auxins: Plant hormones that regulate cell elongation and division.

    Cytokinins: Hormones that promote cell division and growth.

Uniqueness of Abscisic Acid: this compound is unique in its role as a stress hormone. Unlike gibberellins, auxins, and cytokinins, which primarily promote growth, this compound is involved in inhibiting growth and promoting stress tolerance. It plays a critical role in helping plants survive adverse environmental conditions .

Properties

IUPAC Name

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-LXGGSRJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1030604
Record name (RS)-Abscisic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14375-45-2, 21293-29-8
Record name Abscisic acid, (+/-)-(2Z,4E)-
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Record name ABSCISIC ACID
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (RS)-Abscisic acid
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Record name [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
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Record name ABSCISIC ACID, (±)-(2Z,4E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the early observations that led to the discovery of dormin?

A: Researchers observed acidic inhibitors in plant extracts that correlated with promoting abscission and dormancy. [] In the 1960s, two separate research groups isolated and identified what we now know as abscisic acid (ABA). One group, studying cotton fruit abscission, named it "abscisin II." [, ] The other, working with sycamore leaves and bud dormancy, named it "dormin." [, ]

Q2: How did the name "this compound" become the accepted term for this compound?

A: In 1967, after confirming that "abscisin II" and "dormin" were chemically identical, the scientific community decided to adopt the name "this compound" (ABA). [, ] Interestingly, despite its name, ABA's role in abscission appears indirect, reflecting its influence on senescence and stress responses. []

Q3: What is the chemical structure of this compound (dormin)?

A: this compound (dormin) is a 15-carbon weak organic acid with the systematic name (2E,4Z)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid. []

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 264.32 g/mol.

Q5: How does this compound (dormin) affect plant growth?

A: Initially identified as a growth inhibitor, this compound (dormin) plays a complex role in plant growth regulation. While it can inhibit growth at high concentrations, young tissues with naturally high ABA levels demonstrate its importance for normal cell expansion and growth. [] This is because ABA is crucial for regulating transpiration and establishing turgor pressure, processes essential for proper growth. []

Q6: How does this compound (dormin) influence seed dormancy and germination?

A: this compound (dormin) plays a key role in seed dormancy. Researchers found that dormant sycamore seeds and cotton fruit contained high levels of ABA. [, ] In peach seeds, dormancy termination correlated with the disappearance of this inhibitor. [] Furthermore, kinetin, a type of cytokinin, can reverse the inhibitory effect of ABA on seed germination, highlighting a potential interplay between these plant hormones. []

Q7: What role does this compound (dormin) play in a plant's response to environmental stress?

A: this compound (dormin) acts as a stress hormone in plants, helping them cope with various environmental challenges. It plays a crucial role in regulating stomatal closure, a critical response to drought stress. [] Additionally, ABA is involved in plant responses to salinity, cold temperatures, pathogen attack, and UV radiation. []

Q8: How does the structure of this compound (dormin) relate to its activity?

A: While the full scope of this compound's (dormin) structure-activity relationship is still being researched, some studies shed light on this aspect. For instance, the naturally occurring (+)-abscisic acid exhibits significantly higher growth-inhibitory activity compared to its synthetic, optically inactive (±)-abscisic acid counterpart. [] This highlights the importance of stereochemistry in ABA's biological activity.

Q9: What happens when the structure of this compound (dormin) is modified?

A: Modifications to the this compound (dormin) structure can significantly impact its activity. For example, the synthetic (±)-abscisic acid isomer showed a weaker inhibitory effect on lettuce seed germination compared to the naturally occurring form. [] This emphasizes that even small structural changes can influence the compound's potency and overall biological effects.

Q10: Are there any known alternatives or substitutes for this compound (dormin) in promoting plant stress tolerance?

A: While this compound (dormin) plays a central role in plant stress responses, other compounds and strategies can contribute to stress tolerance. For instance, researchers found that applying growth retardants like B9 and Amo 1618 to Acer negundo trees increased their hardiness under long photoperiods. [] Amo 1618 is known to interfere with gibberellin synthesis, suggesting that manipulating other plant hormone pathways could offer alternative approaches to enhancing stress tolerance. []

Q11: What are some essential tools and resources for conducting research on this compound (dormin)?

A11: Research on this compound (dormin) benefits from a range of tools and resources, including:

  • Plant cell culture bioassays: These bioassays are vital for studying the effects of ABA and related compounds on plant growth and development under controlled conditions. []
  • Gas chromatography: This technique allows researchers to quantify endogenous ethylene levels, enabling the study of its interaction with ABA in regulating plant processes. []
  • Optical rotatory dispersion (ORD) spectroscopy: This method was instrumental in identifying and quantifying the naturally occurring, optically active (+)-abscisic acid in plant extracts. []
  • Chromatographic techniques (e.g., thin-layer chromatography): These methods are crucial for separating and purifying ABA from plant extracts, facilitating its identification and further analysis. [, ]

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